(S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride
Overview
Description
(S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride, also known as (S)-AIPH, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid tryptophan and is a chiral compound, meaning that it has two different forms that are mirror images of each other. It has a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-viral properties. In addition, it has been used in the development of novel drugs and in the study of various biochemical and physiological processes.
Scientific Research Applications
L-Tryptophanamide Hydrochloride: Scientific Research Applications: L-Tryptophanamide hydrochloride, also known as H-Trp-NH2.HCl, is a compound with several unique applications in scientific research. Below are detailed sections focusing on different applications:
Ophthalmology Research
L-Tryptophanamide hydrochloride has been identified as an endogenous metabolite of L-tryptophan. It exhibits significant effects on human retinal pigment epithelium cells (HRPECs), where it inhibits proliferation and induces necrosis. This property is particularly relevant in the study of wet age-related macular degeneration (wAMD) , where increased levels of L-Tryptophanamide are observed in patients presenting with choroidal neovascularization .
Mechanism of Action
Target of Action
H-Trp-NH2.HCl is an endogenous metabolite The specific primary targets of H-Trp-NH2It’s known to be a metabolite of l-tryptophan , suggesting it may interact with similar biological targets.
Mode of Action
The exact mode of action of H-Trp-NH2It’s known that l-tryptophanamide, an endogenous metabolite of l-tryptophan, inhibits proliferation of, and induces necrosis in, human retinal pigment epithelium cells (hrpecs) . This suggests that H-Trp-NH2.HCl may have similar effects.
Biochemical Pathways
The specific biochemical pathways affected by H-Trp-NH2As a metabolite of l-tryptophan, it may be involved in the tryptophan metabolism pathway .
Result of Action
The molecular and cellular effects of H-Trp-NH2It has been reported that l-tryptophanamide, an endogenous metabolite of l-tryptophan, inhibits proliferation of, and induces necrosis in, human retinal pigment epithelium cells (hrpecs) . This suggests that H-Trp-NH2.HCl may have similar effects.
properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDANBSEWOYKN-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036172 | |
Record name | L-Tryptophanamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(1H-indol-3-yl)propanamide hydrochloride | |
CAS RN |
5022-65-1 | |
Record name | 1H-Indole-3-propanamide, α-amino-, hydrochloride (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5022-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-alpha-Amino-1H-indole-3-propionamide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005022651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tryptophanamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-α-amino-1H-indole-3-propionamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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